Glutamic acid, N-acetyl-, diethyl ester, L-
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Overview
Description
Glutamic acid, N-acetyl-, diethyl ester, L- is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 231.2656 . . This compound is an ester derivative of glutamic acid, which is an important amino acid in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-acetyl-, diethyl ester, L- typically involves the esterification of N-acetyl-L-glutamic acid. The reaction conditions often include the use of ethanol and an acid catalyst to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
Industrial production methods for Glutamic acid, N-acetyl-, diethyl ester, L- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, N-acetyl-, diethyl ester, L- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-acetyl-L-glutamic acid and ethanol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced derivatives of the ester.
Scientific Research Applications
Glutamic acid, N-acetyl-, diethyl ester, L- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein modification and enzyme catalysis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Glutamic acid, N-acetyl-, diethyl ester, L- involves its hydrolysis to release N-acetyl-L-glutamic acid, which can then participate in various biochemical pathways . The ester bonds are susceptible to hydrolysis, making the compound a useful precursor for delivering glutamic acid derivatives in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Glutamic acid, N-acetyl-, diethyl ester, L- is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity compared to other glutamic acid derivatives . Its ability to undergo hydrolysis and release N-acetyl-L-glutamic acid makes it particularly valuable in biochemical applications .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl 2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
FBAOQDIATMHNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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